LeuRS-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LeuRS-IN-1 is a highly potent and orally active inhibitor of the leucyl-tRNA synthetase enzyme derived from Mycobacterium tuberculosis. It exhibits significant inhibitory activity against Mycobacterium tuberculosis leucyl-tRNA synthetase with IC50 and Kd values of 0.06 μM and 0.075 μM, respectively . Additionally, this compound effectively inhibits human cytoplasmic leucyl-tRNA synthetase with an IC50 value of 38.8 μM and suppresses protein synthesis in HepG2 cells with an EC50 value of 19.6 μM .
准备方法
The synthesis of LeuRS-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反应分析
LeuRS-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学研究应用
LeuRS-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of leucyl-tRNA synthetase and its effects on protein synthesis . In biology, it is used to investigate the role of leucyl-tRNA synthetase in cellular processes and its potential as a target for antimicrobial therapy . In medicine, this compound is being explored for its therapeutic potential in treating tuberculosis and other bacterial infections . Additionally, it has applications in the pharmaceutical industry for the development of new antibiotics and antimicrobial agents .
作用机制
LeuRS-IN-1 exerts its effects by inhibiting the activity of leucyl-tRNA synthetase, an enzyme essential for protein synthesis . The inhibition of this enzyme disrupts the aminoacylation of tRNA, leading to the suppression of protein synthesis and ultimately bacterial growth . The molecular targets of this compound include the active site of leucyl-tRNA synthetase, where it binds and prevents the enzyme from catalyzing the aminoacylation reaction . The pathways involved in its mechanism of action include the inhibition of protein synthesis and the subsequent impact on bacterial cell viability .
相似化合物的比较
LeuRS-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for Mycobacterium tuberculosis leucyl-tRNA synthetase . Similar compounds include other leucyl-tRNA synthetase inhibitors such as GSK 070 and GSK 3036656, which also target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its ability to effectively inhibit both bacterial and human leucyl-tRNA synthetase, making it a valuable tool for studying the enzyme’s function and potential therapeutic applications .
属性
分子式 |
C10H13BClNO3 |
---|---|
分子量 |
241.48 g/mol |
IUPAC 名称 |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine |
InChI |
InChI=1S/C10H13BClNO3/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9/h3-4,8,14H,2,5,13H2,1H3/t8-/m1/s1 |
InChI 键 |
FAIWKHSRNFCJGO-MRVPVSSYSA-N |
手性 SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O |
规范 SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。